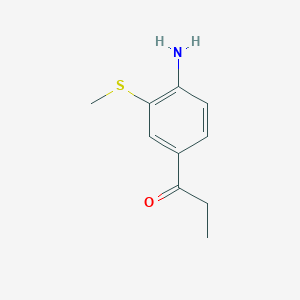![molecular formula C7H13ClFNO B14040212 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride CAS No. 2177267-26-2](/img/structure/B14040212.png)
7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3-Oxa-9-Azabicyclo[331]Nonane Hydrochloride is a chemical compound with the molecular formula C7H13ClFNO It is a bicyclic compound containing fluorine, oxygen, and nitrogen atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the bicyclic core: This step involves the construction of the bicyclic structure through cyclization reactions.
Introduction of the fluorine atom: Fluorination reactions are carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- endo-7-Hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride
- 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride
- methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride
Uniqueness
7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
2177267-26-2 |
|---|---|
Molekularformel |
C7H13ClFNO |
Molekulargewicht |
181.63 g/mol |
IUPAC-Name |
7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C7H12FNO.ClH/c8-5-1-6-3-10-4-7(2-5)9-6;/h5-7,9H,1-4H2;1H |
InChI-Schlüssel |
JWUGKMUQIIKJGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2COCC1N2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


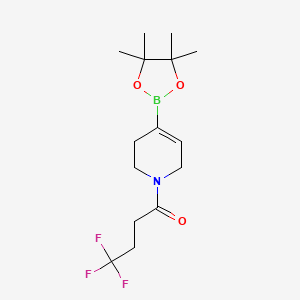

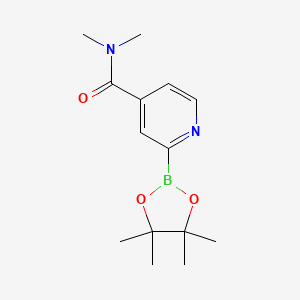
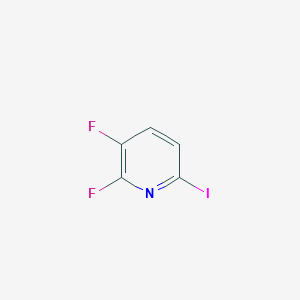
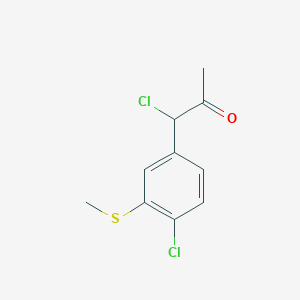
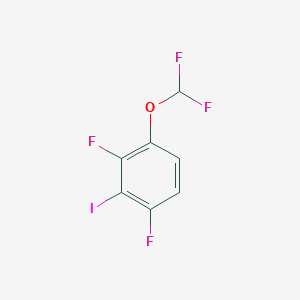
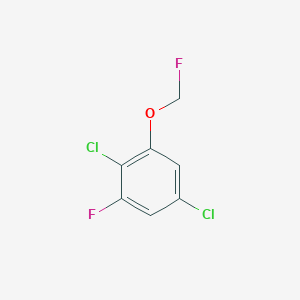
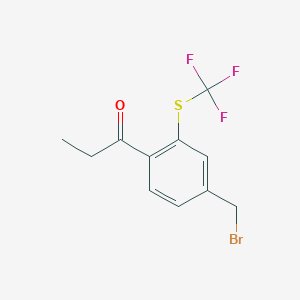
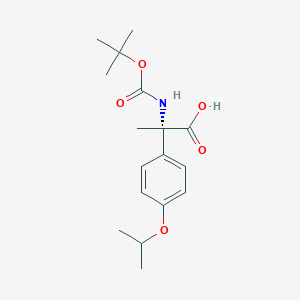
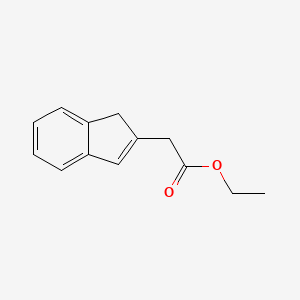


![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
